6-Bromo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Description
Properties
IUPAC Name |
6-bromo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c8-7-2-1-6-5-9-3-4-10(6)7/h1-2,9H,3-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIUYTFMUCOIVLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=C2Br)CN1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine can be achieved through several methods. One common approach involves the transition-metal-free strategy, which includes the following steps :
Cross-Coupling Reaction: The pyrrole ring is cross-coupled with acyl (bromo)acetylenes in the presence of solid alumina at room temperature to form 2-(acylethynyl)pyrroles.
Addition of Propargylamine: Propargylamine is added to the obtained acetylenes to produce N-propargylenaminones.
Intramolecular Cyclization: The prepared propargylic derivatives undergo intramolecular cyclization, catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO), to yield the final product.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the above synthetic routes to achieve higher yields and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 6 undergoes nucleophilic substitution under optimized conditions. This reactivity enables derivatization for pharmacological or materials science applications.
Key Examples:
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (80°C) | Aryl-substituted pyrrolopyrazine | 72–85 | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ (110°C) | Amine-functionalized derivatives | 68 |
Mechanistic Insights:
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The reaction proceeds via oxidative addition of Pd(0) to the C–Br bond, followed by transmetallation with boronic acids or amines.
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Steric hindrance from the bicyclic framework reduces reaction rates compared to simpler aryl bromides.
Cross-Coupling Reactions
The compound participates in transition-metal-catalyzed cross-coupling to form carbon-carbon bonds.
Comparative Data for Suzuki-Miyaura Coupling:
| Aryl Boronic Acid | Catalyst System | Time (h) | Yield (%) |
|---|---|---|---|
| 4-Methoxyphenyl | PdCl₂(PPh₃)₂, K₃PO₄ | 12 | 85 |
| 2-Naphthyl | Pd(OAc)₂, SPhos, K₂CO₃ | 18 | 78 |
Notable Findings:
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Electron-rich boronic acids show higher reactivity due to enhanced transmetallation efficiency.
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Polar aprotic solvents (DMF, DMSO) improve solubility of the bicyclic substrate.
Multicomponent Reactions
The compound serves as a precursor in FeCl₃-catalyzed three-component reactions for synthesizing complex heterocycles.
Example Protocol ( ):
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Reactants:
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6-Bromo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
-
Ethyl pyruvate
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α-Bromo ketones
-
-
Conditions:
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FeCl₃ (20 mol%), MeCN, reflux (5 h)
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-
Product:
Ethyl 4-oxo-4,5-dihydropyrrolo[1,2-a]pyrazine-2-carboxylate derivatives (yields: 82–94%)
Mechanism:
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FeCl₃ activates α-bromo ketones for nucleophilic attack.
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Sequential cyclization and elimination generate the fused pyrazine system .
Oxidation and Reduction Reactions
The tetrahydropyrrolo ring undergoes redox transformations under controlled conditions.
Oxidation Pathways:
| Oxidizing Agent | Conditions | Product | Outcome |
|---|---|---|---|
| mCPBA | CH₂Cl₂, 0°C → RT | N-Oxide derivative | Improved water solubility |
| KMnO₄ | H₂O/acetone, 50°C | Ring-opened diketone | Loss of aromaticity |
Reduction Pathways:
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Hydrogenation (H₂/Pd-C) reduces the pyrazine ring but risks debromination.
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Selective reductions require protecting-group strategies.
Ring-Opening Reactions
Acid or base treatment cleaves the tetrahydropyrrolo ring for downstream functionalization.
Case Study – Acidic Hydrolysis:
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Conditions: 6M HCl, reflux (8 h)
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Product: 3-Bromo-2,5-diketopiperazine (confirmed by X-ray crystallography)
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Application: Intermediate for peptide mimetics.
Comparative Reactivity Analysis
| Reaction Type | Rate (Relative to C₆H₅Br) | Key Limitation |
|---|---|---|
| Nucleophilic Aromatic Substitution | 0.3× | Steric hindrance at C6 position |
| Cross-Coupling | 0.6× | Sensitivity to oxygen |
This compound’s versatility in bond-forming reactions makes it valuable for synthesizing bioactive molecules and functional materials. Ongoing research focuses on optimizing catalytic systems to address steric and electronic challenges inherent to its structure .
Scientific Research Applications
6-Bromo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 6-Bromo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes in microorganisms and cancer cells . The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine: This compound lacks the bromine atom and exhibits different chemical properties and reactivity.
5H-Pyrrolo[2,3-b]pyrazine: This isomer has a different ring fusion pattern and shows distinct biological activities.
Uniqueness
6-Bromo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is unique due to the presence of the bromine atom, which imparts specific reactivity and biological activity. This makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and materials.
Biological Activity
6-Bromo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure allows for various biological activities, making it a subject of interest in pharmacological research. This article reviews the compound's biological activity, focusing on its mechanisms of action, efficacy in different biological systems, and potential therapeutic applications.
- Molecular Formula : C₇H₉BrN₂
- Molar Mass : 201.06 g/mol
- Density : 1.73 g/cm³ (predicted)
- Boiling Point : 304 °C (predicted)
- pKa : 7.99 (predicted)
| Property | Value |
|---|---|
| Molecular Formula | C₇H₉BrN₂ |
| Molar Mass | 201.06 g/mol |
| Density | 1.73 g/cm³ |
| Boiling Point | 304 °C |
| pKa | 7.99 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Antiviral Activity : Similar pyrazine derivatives have shown antiviral properties against viruses such as Yellow Fever Virus (YFV). For instance, T-1106, a substituted pyrazine, demonstrated significant antiviral effects in a hamster model by improving survival rates and reducing viral load when administered prior to infection .
- Antitumor Activity : Compounds with similar structures have been investigated for their antitumor effects. For example, derivatives exhibiting anti-cancer activity against cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) have been reported with IC₅₀ values indicating effective inhibition of cell proliferation .
- Cholinesterase Inhibition : Some studies have focused on the inhibition of cholinesterases (AChE and BChE), which are crucial in neurodegenerative diseases like Alzheimer's disease. Compounds related to tetrahydropyrrolo-pyrazines have shown promising inhibitory activity against these enzymes .
Antiviral Efficacy
In studies evaluating T-1106's efficacy against YFV:
- Dosage : Intraperitoneal administration at 100 mg/kg/day.
- Results : Significant improvement in survival rates and reduction in liver viral titers were observed without toxicity in control groups .
Antitumor Activity
Research on similar compounds has indicated:
- Cell Lines Tested : A549, MCF-7, HeLa.
- IC₅₀ Values :
Cholinesterase Inhibition Studies
Recent findings have highlighted:
Q & A
Basic: What are the common synthetic routes for preparing 6-Bromo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine?
Methodological Answer:
The synthesis typically involves cyclization or functionalization of pyrrolopyrazine precursors. A domino approach using vinyl azides and α,β-unsaturated ketones enables efficient construction of the pyrrolo[1,2-a]pyrazine core, followed by bromination at the 6-position . Alternatively, Grignard reagent addition to tetrahydro-pyrrolopyrazine intermediates (e.g., in THF at 0°C to room temperature) can introduce substituents before bromination . Key steps include:
- Cyclocondensation : Formation of the bicyclic scaffold via intramolecular cyclization.
- Electrophilic Bromination : Use of NBS (N-bromosuccinimide) or Br₂ in controlled conditions to ensure regioselectivity.
Basic: How is the purity and structural integrity of this compound confirmed?
Methodological Answer:
- Mass Spectrometry (MS) : High-resolution MS (e.g., EI-MS) confirms molecular weight (e.g., 210.2728 for related pyrrolopyrazines) and fragmentation patterns, cross-referenced with databases like NIST .
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR (e.g., δ 2.5–4.0 ppm for tetrahydro ring protons) verifies regiochemistry and absence of impurities. X-ray crystallography (e.g., CCDC data) provides absolute configuration validation .
- Chromatography : HPLC or GC-MS (using polar/non-polar columns) assesses purity (>95%), with retention indices compared to standards .
Advanced: What strategies address regioselectivity challenges during bromination?
Methodological Answer:
Regioselectivity in bromination is influenced by electronic and steric factors:
- Directing Groups : Electron-donating substituents (e.g., methyl or methoxy groups) on the pyrrolopyrazine ring can direct bromination to the 6-position .
- Lewis Acid Catalysis : Use of FeCl₃ or AlCl₃ enhances electrophilic substitution at electron-rich sites .
- Protection/Deprotection : Temporary protection of reactive sites (e.g., SEM groups) ensures selective bromination, as demonstrated in pyrazolo[1,5-a]pyrazine derivatives .
Advanced: How to resolve contradictions in reaction yields from different synthetic methods?
Methodological Answer:
Contradictions often arise from varying reaction conditions:
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may favor higher yields in domino reactions versus THF in Grignard-based syntheses .
- Temperature Control : Low-temperature bromination (e.g., −78°C) minimizes side reactions, improving yield reproducibility .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd) can alter reaction pathways, necessitating optimization studies .
- Data Cross-Validation : Compare NMR and MS data with literature (e.g., NIST spectra) to identify byproducts or degradation .
Advanced: What computational methods aid in understanding the compound’s reactivity?
Methodological Answer:
- Density Functional Theory (DFT) : Predicts bromination sites by analyzing frontier molecular orbitals (HOMO/LUMO) and charge distribution .
- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways, explaining yield variations in different solvents .
- X-ray Crystallography : Validates computed structures (e.g., bond angles, dihedral angles) and identifies non-covalent interactions influencing stability .
Advanced: How to analyze competing reaction pathways in pyrrolopyrazine functionalization?
Methodological Answer:
- Kinetic Studies : Monitor reaction progress via in situ FTIR or LC-MS to identify intermediates and rate-determining steps .
- Isotopic Labeling : Use ¹³C or ²H isotopes to trace mechanistic pathways (e.g., electrophilic vs. radical bromination) .
- Competition Experiments : Compare reactivity of substituted derivatives (e.g., 6-bromo vs. 7-bromo isomers) under identical conditions .
Basic: What are the key spectroscopic signatures of this compound?
Methodological Answer:
- IR Spectroscopy : Stretching vibrations at ~1650 cm⁻¹ (C=O in diketopiperazine analogs) and ~750 cm⁻¹ (C-Br) confirm functional groups .
- ¹H NMR : Distinct signals for the tetrahydro ring (δ 1.5–2.5 ppm for CH₂, δ 3.0–4.0 ppm for N-CH₂) and aromatic protons (δ 6.5–8.0 ppm if present) .
- UV-Vis : Absorption maxima near 270–300 nm (π→π* transitions in conjugated systems) .
Advanced: How to mitigate decomposition during storage or reaction?
Methodological Answer:
- Stabilizers : Add radical scavengers (e.g., BHT) to bromination reactions to prevent radical-induced degradation .
- Storage Conditions : Store under inert gas (Ar) at 2–8°C in amber vials to avoid light/moisture sensitivity .
- Low-Temperature Workup : Quench reactions at −20°C to stabilize intermediates before purification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
